N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[5-(2,3-Dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 2,3-dimethoxyphenyl substituent on the pyrazoline core and a propanoyl group at the 1-position. Pyrazoline derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and kinase inhibitory activities.
Properties
IUPAC Name |
N-[3-[3-(2,3-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-20(25)24-18(16-10-7-11-19(28-2)21(16)29-3)13-17(22-24)14-8-6-9-15(12-14)23-30(4,26)27/h6-12,18,23H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCOCKLWDVWRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
For instance, BAS 556 SC has been reported to inhibit respiration in plant pathogenic fungi. Another compound, BAS 650 00 F, has been found to inhibit mitochondrial respiration in complex III (cytochrome bc1) of Oomycetes fungi
Biochemical Pathways
For example, bile acid sequestrants (BAS) have been found to lower plasma cholesterol, improve glycemic control in patients with type 2 diabetes, and regulate energy metabolism via receptors or receptor-independent mediated mechanisms.
Biological Activity
N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C21H25N3O5S
- Molecular Weight : 431.51 g/mol
- CAS Number : 852141-05-0
The structure includes a pyrazole ring, a propionyl group, and a methanesulfonamide moiety, which contribute to its biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as alkaline phosphatase and cyclooxygenase, which are crucial in inflammatory processes .
- Modulation of G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, leading to downstream signaling changes that affect cellular responses .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antimicrobial Activity : Preliminary screening indicated effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.
Case Studies
- Case Study on Anticancer Activity :
- Anti-inflammatory Effects :
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
The 2,3-dimethoxyphenyl group in the target compound distinguishes it from analogs with alternative aromatic substituents:
Key Observations :
- Hydroxyl groups (as in ) increase polarity but may necessitate protective strategies during synthesis to prevent oxidation or conjugation.
Variations in the Acyl Groups
The propanoyl group at the pyrazoline 1-position is compared to other acyl modifications:
Key Observations :
- Propanoyl (target) vs. isobutyryl (): Linear vs. branched chains influence molecular packing and protein-binding pocket compatibility.
- Methylsulfonyl () introduces a strong electron-withdrawing group, which may alter electronic distribution across the pyrazoline core.
Physicochemical Properties
Available data for select analogs:
Analysis :
- The target compound’s dimethoxy groups likely increase lipophilicity (higher LogP) compared to hydroxylated analogs, impacting membrane permeability and oral bioavailability.
- Methylsulfonyl derivatives () exhibit higher density and boiling points due to increased molecular polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
